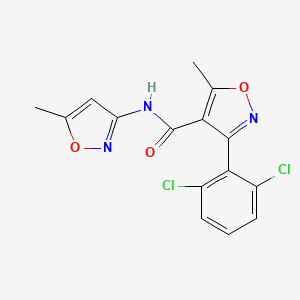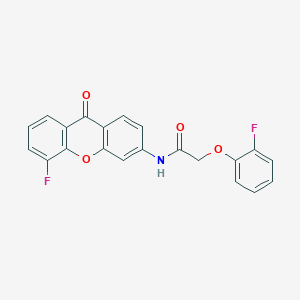
3-(2,6-dichlorophenyl)-5-methyl-N-(5-methyl-1,2-oxazol-3-yl)-1,2-oxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . It is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . Oxazole derivatives have been used as intermediates for the synthesis of new chemical entities in medicinal chemistry .
Synthesis Analysis
The synthesis of oxazole derivatives has been an interesting field for a long time . The substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities .
Molecular Structure Analysis
The molecular structure of oxazole consists of a five-membered ring containing one oxygen atom, one nitrogen atom, and three carbon atoms .
Chemical Reactions Analysis
Oxazole derivatives have been used as intermediates in various chemical reactions to synthesize new chemical entities .
Physical And Chemical Properties Analysis
Oxazole is a stable liquid at room temperature with a boiling point of 69 °C .
Scientific Research Applications
Synthesis and Antimicrobial Activities
- Antimicrobial and Antifungal Agents : A study demonstrated the synthesis of compounds with potential antimicrobial and antifungal activities. These compounds were evaluated for their efficacy against various bacterial and fungal strains, showcasing the broad-spectrum potential of oxazole derivatives in medicinal chemistry (Desai, Dodiya, & Shihora, 2011).
Synthesis Techniques
- Photooxygenation of Oxazoles : Research on oxazoles revealed methods for synthesizing activated carboxylates through photooxygenation. This technique is applied in the synthesis of complex molecules, such as recifeiolide and curvularin, demonstrating the versatility of oxazoles in synthetic organic chemistry (Wasserman, Gambale, & Pulwer, 1981).
Chemical Properties and Applications
- Synthesis of Spiro[cyclopropane-1,4′-oxazoline]s : A study reported on the synthesis of spiro[cyclopropane-1,4′-oxazoline]s, highlighting the chemical reactivity and potential applications of oxazole derivatives in creating compounds with unique structural features (Dalai, Es-Sayed, Nötzel, & Meijere, 2008).
Anticancer and Antimicrobial Agents
- Novel Biologically Potent Heterocyclic Compounds : Research into oxazole clubbed with pyridyl-pyrazolines uncovered compounds with promising anticancer and antimicrobial properties. These studies are crucial for developing new therapeutic agents against cancer and microbial infections (Katariya, Vennapu, & Shah, 2021).
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-(2,6-dichlorophenyl)-5-methyl-N-(5-methyl-1,2-oxazol-3-yl)-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N3O3/c1-7-6-11(19-22-7)18-15(21)12-8(2)23-20-14(12)13-9(16)4-3-5-10(13)17/h3-6H,1-2H3,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGOMSKVANVOAJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=C(ON=C2C3=C(C=CC=C3Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B2651386.png)
![3-Benzyl-8-((2-fluorophenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2651387.png)
![N-[Cyano-(2,4-difluorophenyl)methyl]-3-hydroxypyridine-2-carboxamide](/img/structure/B2651388.png)
![2,6-Dimethylphenyl 2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetate](/img/structure/B2651390.png)

![Methyl (1R,2R,4S)-2-aminobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2651393.png)
![4-chloro-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2651394.png)

![4-({[5-(5-Chlorothien-2-yl)-1,3,4-oxadiazol-2-yl]thio}acetyl)morpholine](/img/structure/B2651398.png)
![5-Bromo-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2651399.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)propanamide](/img/structure/B2651401.png)
![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2651403.png)
![3-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)-2H-chromen-2-one](/img/structure/B2651407.png)